

# A Comparative Guide to Selecting the Right Carbide Grade for Lamination

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For researchers, scientists, and drug development professionals involved in high-precision lamination processes, the selection of the appropriate carbide grade for stamping and punching tools is a critical factor in achieving desired outcomes. The longevity of the tooling, the quality of the cut, and the overall efficiency of the process are directly influenced by the properties of the carbide used. This guide provides an objective comparison of various carbide grades, supported by available experimental data, to aid in making informed decisions for your specific lamination applications.

The primary challenge in lamination, particularly of abrasive materials like electrical steel, is the significant wear and tear on the cutting tools. This wear can lead to burr formation, dimensional inaccuracies, and ultimately, tool failure, resulting in costly downtime and compromised product quality. The selection of a suitable carbide grade with the optimal balance of hardness and toughness is therefore paramount.

## **Key Properties of Carbide Grades for Lamination**

Cemented carbide, a composite material of hard carbide particles (most commonly tungsten carbide, WC) held in a metallic binder (typically cobalt, Co), offers a range of properties that can be tailored for specific applications. The two primary characteristics governing the performance of a carbide grade in lamination are:

 Hardness: This refers to the material's resistance to localized plastic deformation, such as scratching or indentation. In the context of lamination, higher hardness translates to greater wear resistance, allowing the tool to maintain a sharp cutting edge for a longer period.



### Comparative Analysis & Material Selection

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Hardness is primarily influenced by the percentage of tungsten carbide and the fineness of the carbide grain size.

Toughness: This is the material's ability to absorb energy and plastically deform without
fracturing. In stamping operations, which involve high impact forces, sufficient toughness is
crucial to prevent chipping and catastrophic failure of the cutting edge. Toughness is
generally increased with a higher cobalt content and a larger carbide grain size.

There is an inherent trade-off between hardness and toughness. Grades with very high hardness tend to be more brittle, while tougher grades are typically less resistant to abrasive wear. The ideal carbide grade for a specific lamination application will strike the right balance between these two properties.

## **Comparison of Carbide Grade Performance**

While comprehensive, directly comparable experimental data across a wide range of commercial carbide grades for lamination is proprietary and often not publicly available, the following table summarizes the general performance characteristics based on their composition. This information is derived from a combination of material science principles and findings from various case studies in stamping and blanking operations.

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Carbide Grade Category	Key Characteristics	Typical Application in Lamination	Expected Performance
Fine Grain, Low Cobalt (e.g., 6-10% Co)	High Hardness, Excellent Wear Resistance, Lower Toughness	Stamping of thin, less abrasive materials where precision and burr control are critical.	Long tool life in stable, high-speed operations. Prone to chipping with thicker or harder materials, or in case of press misalignment.
Medium Grain, Medium Cobalt (e.g., 10-15% Co)	Balanced Hardness and Toughness	General purpose lamination of electrical steel and other common materials.	Good all-around performance with a good balance of wear resistance and resistance to chipping. A common starting point for many applications.
Coarse Grain, High Cobalt (e.g., 15-25% Co)	High Toughness, Good Impact Resistance, Lower Wear Resistance	Stamping of thicker or harder materials, and in applications with high shock loading or less stable press conditions.	Excellent resistance to chipping and catastrophic failure. Shorter tool life due to faster wear of the cutting edge, potentially leading to earlier burr formation.
Coated Grades (e.g., with TiN, TiCN, AITiN)	Enhanced Surface Hardness, Reduced Friction, Improved Wear Resistance	High-speed, high- volume lamination of abrasive materials like high-silicon electrical steel.	Significantly extended tool life compared to uncoated grades. The coating acts as a thermal and chemical barrier, reducing wear mechanisms at the cutting edge.



# Experimental Protocols for Evaluating Carbide Grade Performance

To rigorously evaluate and compare the performance of different carbide grades in a lamination process, a well-defined experimental protocol is essential. The following outlines a general methodology that can be adapted for specific research or process development needs.

Objective: To quantitatively compare the wear resistance, tool life, and impact on cut quality of different carbide grades when stamping a specific lamination material.

#### Materials and Equipment:

- Stamping press with controlled speed and force.
- Progressive or compound die set designed for the specific lamination geometry.
- Punches and die inserts manufactured from the carbide grades to be tested.
- Lamination material (e.g., electrical steel of a specific grade and thickness).
- Microscope (optical and/or scanning electron microscope SEM) for wear analysis.
- Surface profilometer or other suitable instrument for burr height measurement.
- Force sensors to monitor punching force.

#### Experimental Procedure:

- Tool Preparation and Characterization:
  - Manufacture punches and die inserts from each carbide grade to be tested, ensuring identical geometry and surface finish.
  - Characterize the initial state of each tool, including measurements of critical dimensions, surface roughness, and cutting-edge radius.
- Stamping Operation:

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- Install the first set of tools (punch and die) into the stamping press.
- Set the press parameters (speed, shut height, etc.) to the desired production conditions.
- Begin the stamping operation, continuously feeding the lamination material.
- Record the number of strokes.
- In-process Monitoring (Optional but Recommended):
  - Monitor the punching force throughout the experiment. An increase in force can be an indicator of tool wear.
- Periodic Inspection and Measurement:
  - At predetermined intervals (e.g., every 10,000 strokes), stop the press and carefully remove the punch and die.
  - Wear Analysis:
    - Clean the tools to remove any adhered material.
    - Using a microscope, examine the cutting edges for signs of wear, such as flank wear, crater wear, and chipping.
    - Quantify the wear land width or other relevant wear parameters.
  - Burr Measurement:
    - Collect a sample of the stamped laminations from the end of the interval.
    - Using a profilometer or other suitable method, measure the burr height at multiple locations on the lamination edge.
- Tool Life Criterion:
  - Define the end-of-life criterion for the tool. This could be a predefined maximum wear land width, a certain burr height that exceeds the quality specification, or a significant increase in punching force.

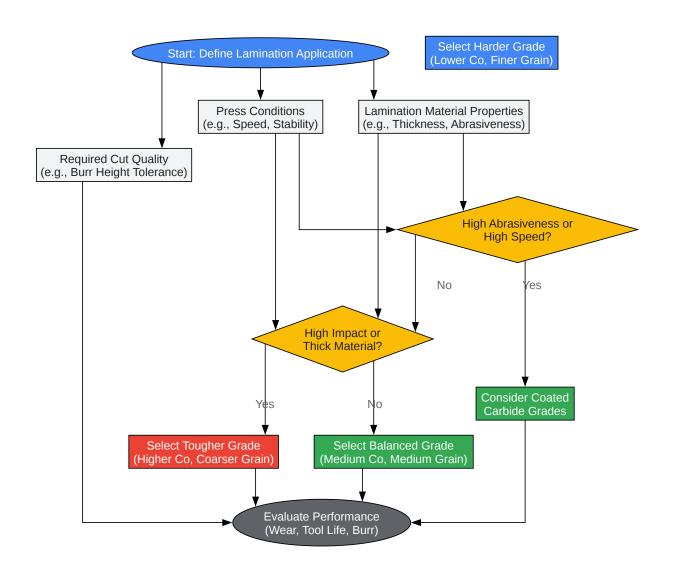


- Data Analysis and Comparison:
  - Repeat the experiment for each carbide grade under identical conditions.
  - Plot the progression of wear and burr height as a function of the number of strokes for each carbide grade.
  - Compare the total number of strokes achieved before reaching the end-of-life criterion for each grade.

## **Logical Relationships in Carbide Grade Selection**

The process of selecting the optimal carbide grade can be visualized as a decision-making workflow. The following diagram, generated using Graphviz, illustrates the key considerations and their logical flow.





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Caption: Decision workflow for selecting a carbide grade.

### Comparative Analysis & Material Selection

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This guide provides a foundational understanding for selecting the appropriate carbide grade for lamination applications. For critical applications, it is always recommended to consult with carbide manufacturers and conduct specific testing based on the detailed experimental protocols to validate the best choice for your unique process parameters and material specifications.

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